molecular formula C23H24ClN5O B14977850 4-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine

4-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine

Cat. No.: B14977850
M. Wt: 421.9 g/mol
InChI Key: OUOHBZDCDWFMIB-UHFFFAOYSA-N
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Description

4-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and various substituents

Preparation Methods

The synthesis of 4-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by the introduction of the substituents. Common synthetic routes include:

Chemical Reactions Analysis

4-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 4-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine include other piperazine and pyrimidine derivatives. These compounds may have similar structures but differ in their substituents, leading to variations in their biological activity and therapeutic potential. Examples of similar compounds include:

Properties

Molecular Formula

C23H24ClN5O

Molecular Weight

421.9 g/mol

IUPAC Name

(3-chlorophenyl)-[4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C23H24ClN5O/c1-16-6-8-20(9-7-16)26-23-25-17(2)14-21(27-23)28-10-12-29(13-11-28)22(30)18-4-3-5-19(24)15-18/h3-9,14-15H,10-13H2,1-2H3,(H,25,26,27)

InChI Key

OUOHBZDCDWFMIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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